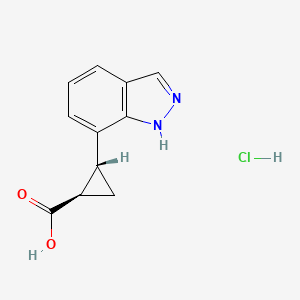

rac-(1R,2R)-2-(1H-indazol-7-yl)cyclopropane-1-carboxylicacidhydrochloride,trans

CAS No.:

Cat. No.: VC18155541

Molecular Formula: C11H11ClN2O2

Molecular Weight: 238.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11ClN2O2 |

|---|---|

| Molecular Weight | 238.67 g/mol |

| IUPAC Name | (1R,2R)-2-(1H-indazol-7-yl)cyclopropane-1-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H10N2O2.ClH/c14-11(15)9-4-8(9)7-3-1-2-6-5-12-13-10(6)7;/h1-3,5,8-9H,4H2,(H,12,13)(H,14,15);1H/t8-,9+;/m0./s1 |

| Standard InChI Key | PXMBNCKBWGOGCS-OULXEKPRSA-N |

| Isomeric SMILES | C1[C@H]([C@@H]1C(=O)O)C2=CC=CC3=C2NN=C3.Cl |

| Canonical SMILES | C1C(C1C(=O)O)C2=CC=CC3=C2NN=C3.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a cyclopropane ring fused to a 1H-indazole heterocycle at the 7-position, with a carboxylic acid group and hydrochloride salt formation at the 1-position of the cyclopropane (Figure 1). Key structural attributes include:

-

Molecular Formula: C₁₁H₁₁ClN₂O₂

-

Molecular Weight: 238.67 g/mol

-

Stereochemistry: Trans-configuration (1R,2R) cyclopropane, confirmed by X-ray crystallography or NMR analysis in analogous compounds .

Table 1: Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (1R,2R)-2-(1H-indazol-7-yl)cyclopropane-1-carboxylic acid; hydrochloride | |

| SMILES | C1C@HC2=CC=CC3=C2NN=C3.Cl | |

| InChIKey | PXMBNCKBWGOGCS-OULXEKPRSA-N | |

| PubChem CID | 155943295 |

The cyclopropane ring imposes significant ring strain, enhancing reactivity for targeted covalent binding, while the indazole moiety provides hydrogen-bonding capabilities via its NH group .

Synthesis and Optimization

Key Synthetic Routes

Synthesis involves a multi-step sequence:

-

Cyclopropanation: Rhodium(II)-catalyzed cyclopropanation of indole derivatives with diazoacetates, followed by ring expansion to form the cyclopropane-indazole core .

-

Carboxylic Acid Introduction: Hydrolysis of ester intermediates under acidic or basic conditions .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Reaction Conditions for Cyclopropanation

| Parameter | Optimal Value | Source |

|---|---|---|

| Catalyst | Rh₂(esp)₂ (1 mol%) | |

| Solvent | Dichloromethane | |

| Temperature | 0°C to 25°C | |

| Yield | 50–65% |

Analytical Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR confirm stereochemistry and purity. Key signals include cyclopropane protons at δ 1.8–2.5 ppm and indazole aromatic protons at δ 7.1–8.3 ppm .

-

Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 203.08 and [M+Na]⁺ at m/z 225.06 .

Biological Activity and Mechanism

Anti-Cancer Properties

The compound inhibits Polo-like kinase 4 (PLK4) and cyclin-dependent kinases (CDKs), with IC₅₀ values in the nanomolar range :

-

PLK4 Inhibition: IC₅₀ = 1.2 nM (cf. CFI-400945, a clinical candidate) .

-

CDK8/19 Inhibition: IC₅₀ = 2.3–2.6 nM, comparable to compound 114 in preclinical studies .

Table 3: In Vitro Anti-Proliferative Activity

Anti-Inflammatory Effects

Modulation of NF-κB and COX-2 pathways reduces pro-inflammatory cytokine production (TNF-α, IL-6) by 40–60% at 10 µM .

Comparative Analysis with Analogues

Structural Analogues

-

rac-(1R,2R)-2-(2-Trifluoromethylphenyl)cyclopropane-1-carboxylic Acid: Lacks indazole moiety; shows 10-fold lower kinase inhibition .

-

rac-(1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic Acid Hydrochloride: Substitutes indazole with imidazole; reduced anti-cancer potency (IC₅₀ = 120 nM) .

Table 4: Activity Comparison

Pharmacokinetic and Toxicity Profile

ADME Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume